molecular formula C16H14FNO2 B8588888 3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy- CAS No. 188534-07-8

3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy-

Cat. No. B8588888
M. Wt: 271.29 g/mol
InChI Key: XZBWTHMHIYVMLH-UHFFFAOYSA-N
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Patent
US05714633

Procedure details

The N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]hydroxylamine prepared in step 3 above was taken up in ethyl acetate (36 kg) and cooled to 5° C. A solution of freshly prepared potassium isocyanate (10 kg) in water (18 kg) was slowly added and the exotherimic reaction was maintained below 10° C. The reaction mixture was agitated for 30 min. The layers were separated and the organic phase was dried over MgSO4 and filtered. The filtrate was diluted with heptane (58 kg) and agitated for one hour. The resulting crude product was filtered, dissolved in 45° C. ethyl acetate (42 kg). PWA carbon (0.5 kg) and Ultra Norit C (0.5 kg) were added and the mixture was agitated for 30 minutes and filtered. The combined filtrate and washings were diluted with heptane (68 kg) and filtered to provide N-hydroxy-N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]urea (2.94 kg). m.p. 139°-40° C.; 1H NMR (d6Me2SO) 1.33 (d, 3, J=7 Hz), 5.10 (q, 1, J=7 Hz), 6.55 (s, 2), 6.87 (m, 1), 7.03 (m, 1), 7.13 (m, 3), 7.25 (t, 2, J=8 Hz), 7.37 (t, 1, J=8 Hz), 9.33 (s, 1) ppm; mass spectrum m/e (rel intensity) 332 (80, M+ +NH4), 315 (75, M+ +H), 289 (80), 272 (100). Analysis calculated for C17 H15FN2O3 : C, 64.95, H, 4.81, N, 8.91; found: C, 64.67, H, 4.76, N, 8.81.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 kg
Type
reactant
Reaction Step Two
Name
Quantity
18 kg
Type
solvent
Reaction Step Two
Quantity
36 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][C:5]([O:6][C:7]2[CH:8]=[C:9]([C:13]#[C:14][CH:15]([NH:17][OH:18])[CH3:16])[CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.[N-:21]=[C:22]=[O:23].[K+]>C(OCC)(=O)C.O>[OH:18][N:17]([CH:15]([C:14]#[C:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([O:6][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:20][CH:19]=2)[CH:8]=1)[CH3:16])[C:22]([NH2:21])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(OC=2C=C(C=CC2)C#CC(C)NO)C=C1
Step Two
Name
Quantity
10 kg
Type
reactant
Smiles
[N-]=C=O.[K+]
Name
Quantity
18 kg
Type
solvent
Smiles
O
Step Three
Name
Quantity
36 kg
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the exotherimic reaction
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with heptane (58 kg)
STIRRING
Type
STIRRING
Details
agitated for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crude product was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 45° C. ethyl acetate (42 kg)
ADDITION
Type
ADDITION
Details
PWA carbon (0.5 kg) and Ultra Norit C (0.5 kg) were added
STIRRING
Type
STIRRING
Details
the mixture was agitated for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The combined filtrate and washings were diluted with heptane (68 kg)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ON(C(=O)N)C(C)C#CC1=CC(=CC=C1)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.